molecular formula C20H33ClO5 B1666760 Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)- CAS No. 170552-18-8

Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-

Cat. No. B1666760
M. Wt: 388.9 g/mol
InChI Key: WSKYUCGYZSXRPF-HOEVUQABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AL-6556 is a prostaglandin DP receptor agonist.

Scientific Research Applications

Synthesis Techniques

  • Asymmetric Syntheses : Acetic acid derivatives have been utilized in asymmetric syntheses. For example, (3R)-2-(N-Benzylideneamino)-4-chloro-3-methylbutyronitrile was prepared from methyl (2S)-3-hydroxy-2-methyl propionate and used in the synthesis of norcoronamic and coronamic acids with high enantiomeric excess (Gaucher et al., 1994).

  • Michael Addition to Carvone : A study demonstrated the attachment of an acetic acid residue to (−)-carvone, resulting in specific esters. This process involved multiple stages, including Michael addition and reductive elimination (Bachi, Bilokin & Melman, 1998).

  • Conversion to Oxetanes : Research on diastereoisomeric 1,3-diols showed their conversion into orthoesters, followed by treatment with acetyl bromide to obtain bromo acetates. This method resulted in oxetanes with retention of configuration (Aftab et al., 2000).

  • Synthesis of Oxathian and Oxathiepan Compounds : Studies have shown the intramolecular dehydration of specific acetic acids leading to the formation of oxathian and oxathiepan compounds (Davies et al., 1978).

Chemical Reactions and Properties

  • Ring Opening Reactions : The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate was studied using solid acid catalysts. This research holds importance in the production of epoxy resins and reactive polymers (Yadav & Surve, 2013).

  • Intramolecular Ugi Reaction : An intramolecular Ugi reaction involving 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid was used to produce novel indoloketopiperazine derivatives. This method is significant for the synthesis of complex molecular structures (Ghandi, Zarezadeh & Taheri, 2012).

  • Xanthine Oxidase Inhibitory Studies : Amino acid derivatives such as [1-(aminomethyl)cyclohexyl]acetic acid were used to synthesize Schiff base ligands and their metal complexes. These compounds were studied for their antioxidant properties and selective xanthine oxidase inhibitory activities (Ikram et al., 2015).

  • Base-Catalyzed 1,2-Elimination Reactions : Research on beta-acetoxy esters revealed a new syn intramolecular pathway in base-catalyzed 1,2-elimination reactions. This finding is critical for understanding the stereochemistry and mechanism of these reactions (Mohrig et al., 2007).

properties

CAS RN

170552-18-8

Product Name

Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-

Molecular Formula

C20H33ClO5

Molecular Weight

388.9 g/mol

IUPAC Name

2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid

InChI

InChI=1S/C20H33ClO5/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h4-5,14-19,22-23H,1-3,6-13H2,(H,24,25)/b5-4-/t15-,16-,17-,18-,19-/m1/s1

InChI Key

WSKYUCGYZSXRPF-HOEVUQABSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](CC[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\COCC(=O)O)Cl)O)O

SMILES

C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O

Canonical SMILES

C1CCC(CC1)C(CCC2C(CC(C2CC=CCOCC(=O)O)Cl)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-chloro-15-cyclohexyl-11,15-dihydroxy-3-oxa-16,17,18,19,20-pentanor-5-prostenoic acid
AL 6556
AL-6556
AL6556

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
Reactant of Route 2
Reactant of Route 2
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
Reactant of Route 3
Reactant of Route 3
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
Reactant of Route 4
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
Reactant of Route 5
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-
Reactant of Route 6
Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-

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